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molecular formula C8H7BrF3NO2S B8661749 Methanesulfonamide, N-[3-bromo-5-(trifluoromethyl)phenyl]-

Methanesulfonamide, N-[3-bromo-5-(trifluoromethyl)phenyl]-

Cat. No. B8661749
M. Wt: 318.11 g/mol
InChI Key: JNTYUUGBMLQASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388189B2

Procedure details

3-Bromo-5-(trifluoromethyl)aniline (1 g, 4.17 mmol) was treated with methanesulfonyl chloride (480 μl, 6.25 mmol) according to the method described in Preparation 15b to give 1.35 g (97% yield) of the title compound. Purity 96%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
480 μL
Type
reactant
Reaction Step One
[Compound]
Name
15b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].[CH3:13][S:14](Cl)(=[O:16])=[O:15]>>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][S:14]([CH3:13])(=[O:16])=[O:15])[CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)C(F)(F)F
Name
Quantity
480 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
15b
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C(F)(F)F)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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